ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C20H31NO3S. This compound is notable for its unique structure, which includes a benzothiophene core, a tert-butyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Linkage: The amide linkage is formed by reacting the benzothiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has a similar tert-butyl group but differs in its core structure and functional groups.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: This compound shares the tert-butyl and thioether functionalities but has different amide linkages and core structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H31NO3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H31NO3S/c1-8-24-17(22)15-13-10-9-12(19(2,3)4)11-14(13)25-16(15)21-18(23)20(5,6)7/h12H,8-11H2,1-7H3,(H,21,23) |
InChI Key |
UBVONOGSGNJRLW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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